molecular formula C10H16N6S B1234942 1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine

1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine

Cat. No. B1234942
M. Wt: 252.34 g/mol
InChI Key: CPMCGGSHBSNTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine is a member of imidazoles.

Scientific Research Applications

Histamine H4 Receptor Agonists

One of the primary applications of this compound is its role as an agonist of the human histamine H4 receptor (hH4R). A study by Geyer et al. (2016) focused on synthesizing analogues of cyanoguanidine-type histamine H4 receptor agonists. They found that the enantiomers of these analogues displayed differential stabilization of the active and inactive H4R states, making them potent H4R agonists or antagonists.

Chromatographic Analysis

The compound is also used in chromatographic analysis. A study by Helali & Monser (2006) developed a high-performance liquid chromatographic method for determining cimetidine and its related compounds, including 1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine.

Synthesis of Nilotinib

This compound is involved in the synthesis of nilotinib, an antitumor agent. The study by Wang Cong-zhan (2009) describes a process involving the reaction of 5-bromo-3-(trifluoromethyl)phenylamine with 4-methyl-1H-imidazole, leading to the production of nilotinib.

Synthesis of Imidazole Derivatives

The compound is also used in the synthesis of various imidazole derivatives. Research by Shestakov et al. (2011) involved cyclization of guanidines with α-bromoacetophenone and ethyl bromoacetate to produce imidazole derivatives.

Dye-Sensitized Solar Cells

Another application is in dye-sensitized solar cells. A study by Wu et al. (2013) utilized a related imidazolium iodide compound for iodide sources in solar cells, demonstrating its potential in renewable energy technology.

Synthesis of Pyrido[1,2-a]pyrimidines

Research by Singh & Ahmed (2004) explored the synthesis of pyrido[1,2-a]pyrimidines using the cyanoketene dithioacetal 1 and 2-aminopyridine, showing its utility in producing novel heterocyclic compounds.

Synthesis of Benzenesulfonamides

In antitumor research, Tomorowicz et al. (2020) synthesized a series of benzenesulfonamides using a compound similar to 1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine, which showed significant cytotoxic activity against various cancer cell lines.

Copper(II) Complex Synthesis

The compound also finds use in the synthesis of copper(II) complexes, as demonstrated by Rahardjo et al. (2016), who synthesized a complex with copper(II) and analyzed its properties, including its paramagnetic nature.

properties

Product Name

1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine

Molecular Formula

C10H16N6S

Molecular Weight

252.34 g/mol

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7,9H,3-5H2,1-2H3,(H2,12,13,14)

InChI Key

CPMCGGSHBSNTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC1CSCCNC(=NC)NC#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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